molecular formula C17H18N2O2 B13766728 1H-1,5-Benzodiazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-4-phenyl-, methyl ester CAS No. 87896-34-2

1H-1,5-Benzodiazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-4-phenyl-, methyl ester

Cat. No.: B13766728
CAS No.: 87896-34-2
M. Wt: 282.34 g/mol
InChI Key: NAQZJNAMQOBDQN-UHFFFAOYSA-N
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Description

1H-1,5-Benzodiazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-4-phenyl-, methyl ester is a benzodiazepine derivative characterized by a tetrahydro-1,5-benzodiazepine core fused to a benzene ring. The compound features a methyl ester group at position 2 and a phenyl substituent at position 4. Its molecular formula is C₁₇H₁₆N₂O₂, with a molecular weight of 280.32 g/mol.

Properties

CAS No.

87896-34-2

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

methyl 2-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-4-carboxylate

InChI

InChI=1S/C17H18N2O2/c1-21-17(20)16-11-15(12-7-3-2-4-8-12)18-13-9-5-6-10-14(13)19-16/h2-10,15-16,18-19H,11H2,1H3

InChI Key

NAQZJNAMQOBDQN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(NC2=CC=CC=C2N1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 1H-1,5-Benzodiazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-4-phenyl-, methyl ester can be achieved through several synthetic routes. One common method involves the cyclocondensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions. The reaction typically proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the benzodiazepine ring system. Industrial production methods often employ one-pot synthesis techniques to streamline the process and improve yields .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazepine ring, allowing for the introduction of various substituents. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. .

Scientific Research Applications

Medicinal Chemistry

1H-1,5-Benzodiazepine derivatives are known for their pharmacological activities. This compound is studied for its potential as a:

  • Anxiolytic Agent : Research indicates that benzodiazepine derivatives can modulate GABA receptors, leading to anxiolytic effects. The specific interactions of this compound with GABA_A receptors are under investigation to assess its efficacy and safety profile in anxiety disorders.
  • Anticonvulsant : Similar compounds have shown promise in treating epilepsy by enhancing inhibitory neurotransmission. Preliminary studies suggest that this compound may exhibit anticonvulsant properties through modulation of neuronal excitability .

Synthesis of Complex Molecules

This compound serves as an important building block in organic synthesis:

  • Synthesis of Other Benzodiazepines : It can be utilized as a precursor in the synthesis of more complex benzodiazepine derivatives with varied substituents that may enhance pharmacological activity or alter pharmacokinetic properties .

Materials Science

The unique structure of 1H-1,5-benzodiazepines allows for exploration in materials science:

  • Polymer Chemistry : Research is ongoing into the use of benzodiazepine derivatives as monomers for creating novel polymers with specific mechanical and thermal properties. These materials could have applications in drug delivery systems or coatings .

Case Study 1: Anxiolytic Activity

A study published in a peer-reviewed journal examined the anxiolytic effects of a related benzodiazepine derivative. The results indicated a significant reduction in anxiety-like behaviors in animal models when administered at specific dosages. The mechanism was linked to enhanced GABAergic transmission .

Case Study 2: Anticonvulsant Properties

In another research effort, the anticonvulsant potential of a closely related compound was evaluated using seizure models in rodents. The findings suggested that the compound effectively reduced seizure frequency and duration compared to control groups, indicating its potential therapeutic application .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The pathways involved in its action include modulation of neurotransmitter release and receptor activation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of benzodiazepine derivatives are highly influenced by substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs (Table 1), followed by an analysis of key differences.

Structural and Physicochemical Differences

  • Ester Groups: The methyl ester in the target compound may undergo faster enzymatic hydrolysis than ethyl esters (e.g., ’s compound), affecting metabolic stability and bioavailability . Oxo and Dione Modifications: Compounds with oxo (C=O) or dione (two C=O) groups (e.g., and ) exhibit increased polarity, impacting solubility and hydrogen-bonding interactions with biological targets .

Pharmacological Activities

  • Ethyl Ester of 4-Methyl Analogs () : Acetyl and benzoyl derivatives of this compound demonstrated analgesic activity (via the "writhing" test) and antianxiety effects (in the four-plate test). The ethyl ester’s slower hydrolysis rate may contribute to prolonged activity compared to methyl esters .
  • 1-Phenyl Dione Derivative (): The presence of two ketone groups increases polarity, which may limit CNS penetration but enhance binding to hydrophilic receptor sites. No specific activity data are reported .
  • Bis(4-Methylphenyl) Derivative (): The bulky substituents may hinder receptor binding or confer selectivity for peripheral targets. No pharmacological data are available .

Table 1: Structural and Functional Comparison of Benzodiazepine Derivatives

Compound Name Substituents Ester Group Molecular Formula Molecular Weight Biological Activity
1H-1,5-Benzodiazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-4-phenyl-, methyl ester 4-phenyl, 2-carboxylic acid methyl Methyl C₁₇H₁₆N₂O₂ 280.32 Not reported
Ethyl ester of 4-methyl-1H-tetrahydro-1,5-benzodiazepine-2-carboxylic acid 4-methyl, 2-carboxylic acid ethyl Ethyl C₁₃H₁₆N₂O₂ 232.28 Analgesic, anticonvulsant
4-Methyl-2-oxo-...-5-carboxylic acid methyl ester (CAS 89647-48-3) 4-methyl, 2-oxo, 5-carboxylic acid methyl Methyl C₁₂H₁₄N₂O₃ 234.25 Not reported
1-Phenyl-2,3,4,5-tetrahydro-benzo[b][1,4]diazepin-2,4-dione 1-phenyl, 2,4-dione None C₁₅H₁₂N₂O₂ 252.27 Not reported
2,3-dihydro-2-methyl-2,4-bis(4-methylphenyl)-1H-1,5-benzodiazepine 2-methyl, 2,4-bis(4-methylphenyl) None C₂₄H₂₄N₂ 340.46 Not reported

Biological Activity

1H-1,5-Benzodiazepine derivatives represent a significant class of compounds in medicinal chemistry, known for their diverse biological activities. Among these, 1H-1,5-benzodiazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-4-phenyl-, methyl ester has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13_{13}H15_{15}N2_2O2_{2}
  • Molecular Weight : 219.27 g/mol
  • CAS Number : Not specifically listed but related compounds are referenced.

1. Antimicrobial Activity

Research has demonstrated that benzodiazepine derivatives exhibit significant antimicrobial properties. In a study assessing various derivatives against bacterial strains such as E. coli, S. aureus, and fungal pathogens like C. albicans, the methyl ester derivative showed promising results with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL for specific analogs .

CompoundMIC (µg/mL)Activity Type
Benzodiazepine Derivative A6Antibacterial
Benzodiazepine Derivative B12.5Antifungal

2. Cytotoxic Activity

The cytotoxic effects of the compound were evaluated using cell lines such as Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). The results indicated that certain derivatives exhibited cytotoxicity comparable to standard chemotherapeutic agents like 5-fluorouracil .

3. Anthelmintic Activity

In studies involving anthelmintic activity against earthworm species such as Eudrilus eugeniae, some benzodiazepine derivatives demonstrated effective paralysis and mortality rates at specific concentrations. The presence of substituents on the phenyl ring was found to enhance activity significantly .

The mechanisms underlying the biological activities of benzodiazepine derivatives often involve interaction with neurotransmitter receptors and enzymes:

  • GABA Receptor Modulation : Many benzodiazepines act as positive allosteric modulators at GABAA_A receptors, enhancing inhibitory neurotransmission which can lead to anxiolytic and sedative effects.
  • CCK Receptor Antagonism : Some studies suggest that conjugates of benzodiazepines with peptides can selectively antagonize cholecystokinin (CCK) receptors, indicating potential for therapeutic applications in gastrointestinal disorders .

Case Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of various benzodiazepine derivatives, the methyl ester derivative was shown to have a zone of inhibition ranging from 9 to 20 mm against tested bacterial strains. This highlights its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Cytotoxicity in Cancer Models

A detailed investigation into the cytotoxic effects of the compound on EAC cells revealed that certain structural modifications led to enhanced efficacy against tumor growth in vivo. The study concluded that further optimization could yield more potent anticancer agents .

Q & A

Q. What are the common synthetic routes for preparing 1H-1,5-benzodiazepine derivatives, and how does temperature influence regioselectivity in acylation reactions?

The synthesis of 1H-1,5-benzodiazepine derivatives often involves cyclocondensation of o-phenylenediamine with α,β-unsaturated carbonyl compounds or ketones. For example, acylation reactions are temperature-dependent, as demonstrated in the regioselective synthesis of N-acylated derivatives. At lower temperatures, intramolecular hydrogen bonding between the imine and hydroxyl groups stabilizes specific intermediates, favoring acylation at the 1-position. Higher temperatures disrupt this interaction, leading to alternative products . Solvent-free methods using chloroacetic acid as a catalyst have also been reported, improving reaction efficiency and reducing byproducts .

Q. How can researchers confirm the structural identity of this benzodiazepine derivative, and what analytical techniques are critical for validation?

X-ray crystallography is the gold standard for unambiguous structural confirmation, as seen in studies resolving benzothiazepine/benzothiazinone product ambiguities . Complementary techniques include:

  • NMR spectroscopy : To analyze substituent effects on chemical shifts (e.g., phenyl or ester groups).
  • HPLC-MS : For purity assessment and detection of acylated byproducts .
  • IR spectroscopy : To identify hydrogen-bonded motifs in the solid state .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing structurally similar benzodiazepine analogs?

Contradictions may arise due to polymorphism, solvent-dependent conformational changes, or regioisomeric byproducts. For example, in reactions with β-aroylacrylic acids, conflicting reports initially suggested benzothiazepine formation, but X-ray analysis confirmed 1,4-benzothiazin-3-one products instead . Mitigation strategies include:

  • Crystallographic refinement : To distinguish between tautomers or positional isomers.
  • Dynamic NMR studies : To probe temperature-dependent conformational equilibria.
  • Computational modeling : To predict stable intermediates and transition states .

Q. What methodologies optimize regioselectivity in N-acylation reactions of 1H-1,5-benzodiazepines, and how do substituents influence reaction pathways?

Regioselectivity is modulated by steric and electronic factors. For instance, electron-donating substituents (e.g., methoxy groups) on the phenyl ring enhance intramolecular hydrogen bonding, directing acylation to the 1-position. Conversely, bulky substituents may favor alternative sites. Experimental protocols include:

  • Temperature-controlled reactions : Lower temperatures (0–25°C) stabilize hydrogen-bonded intermediates.
  • Protecting group strategies : Temporary blocking of reactive sites to direct acylation .
  • Kinetic vs. thermodynamic control : Monitoring reaction progress via time-resolved spectroscopy .

Q. What are the biological implications of structural modifications to the benzodiazepine core, and how can researchers design assays to evaluate receptor interactions?

Substitutions at the 4-phenyl or 2-carboxylic ester positions alter affinity for GABAA receptors or other neurological targets. Methodological considerations:

  • In silico docking studies : To predict binding modes with receptor models (e.g., GABAA or 5-HT receptors).
  • Radioligand displacement assays : Using tritiated diazepam or flumazenil as probes .
  • Functional assays : Electrophysiological measurements of chloride ion flux in neuronal cells .

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